Physicochemical Differentiation: LogP and Molecular Weight of (2-(3-(Methoxymethyl)phenyl)cyclopropyl)methanamine vs. Unsubstituted Analog
The target compound exhibits a calculated LogP of 1.45 and a molecular weight of 191.27 g/mol, which is notably higher than the core analog (2-phenylcyclopropyl)methanamine (MW 147.22 g/mol, LogP ~1.2 predicted) [1]. This difference is directly attributable to the methoxymethyl substituent and can influence passive membrane permeability and solubility.
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP 1.45, MW 191.27 g/mol |
| Comparator Or Baseline | (2-phenylcyclopropyl)methanamine: MW 147.22 g/mol, predicted LogP ~1.2 |
| Quantified Difference | Δ LogP ≈ +0.25, Δ MW = +44.05 g/mol |
| Conditions | Calculated LogP (Fluorochem) vs. predicted LogP for comparator |
Why This Matters
Altered lipophilicity impacts compound partitioning in biological assays and formulation strategies, making direct substitution inappropriate without re-optimization.
- [1] PubChem. (2025). (2-Phenylcyclopropyl)methanamine. Compound Summary for CID 227404. View Source
